2,5-Difluoro-4-(methylsulfonyl)aniline

Physical Organic Chemistry Reactivity Prediction Medicinal Chemistry

SAR programs relying on generic aniline derivatives risk failed syntheses and invalid biological data due to mismatched electronic activation. 2,5-Difluoro-4-(methylsulfonyl)aniline (CAS 1147557-75-2) supplies the exact 2,5-difluoro-4-methylsulfonyl substitution pattern required for reliable SNAr reactivity and fluoroalkanesulfonanilide herbicide development. • Synergistic 2,5-F₂ + 4-SO₂Me dual activation enables mild, regioselective nucleophilic aromatic substitution unavailable with non-fluorinated analogs. • 96% assay purity ensures reproducible SAR and biological screening results. • Non-hazardous material ships ambient; bulk quantities available for process-scale modeling.

Molecular Formula C7H7F2NO2S
Molecular Weight 207.2 g/mol
CAS No. 1147557-75-2
Cat. No. B1530459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-(methylsulfonyl)aniline
CAS1147557-75-2
Molecular FormulaC7H7F2NO2S
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C(=C1)F)N)F
InChIInChI=1S/C7H7F2NO2S/c1-13(11,12)7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3
InChIKeyYFHKCMZYVVBUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,5-Difluoro-4-(methylsulfonyl)aniline


2,5-Difluoro-4-(methylsulfonyl)aniline (CAS 1147557-75-2) is a specialized fluorinated aniline derivative with the molecular formula C₇H₇F₂NO₂S and a molecular weight of approximately 207.2 g/mol . This compound features a unique substitution pattern on the benzene ring, combining two electron-withdrawing fluorine atoms at the 2- and 5-positions with a strong electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 4-position, para to the reactive aniline (-NH₂) moiety . This specific arrangement of functionalities distinguishes it from simpler aniline analogs and is primarily valued as a versatile intermediate in the synthesis of more complex molecules, particularly within agrochemical and pharmaceutical research [1]. Commercially, it is typically available at purities of 95-98% for research and development applications .

Specialized fluorinated aniline intermediate for agrochemical and pharmaceutical research

Unique 2,5-difluoro-4-(methylsulfonyl) substitution pattern enables downstream reactivity control

Research-grade purity supports reproducible synthesis and screening workflows

Why This Building Block Cannot Be Readily Substituted


Substituting 2,5-Difluoro-4-(methylsulfonyl)aniline with a generic or 'similar' aniline derivative is a high-risk proposition due to the synergistic and often non-linear impact of its specific substitution pattern on downstream reactivity and physicochemical properties. The combination of the 4-methylsulfonyl group with 2,5-difluoro substitution creates a unique electronic environment that dictates reaction outcomes in critical transformations like nucleophilic aromatic substitution (SNAr) . For instance, replacing it with a non-fluorinated or differently fluorinated aniline can alter the regioselectivity and rate of subsequent coupling reactions, leading to failed syntheses or impure products. Similarly, the presence of the sulfonyl group, a key hydrogen-bond acceptor and electron-withdrawing motif, is essential for target engagement in many agrochemical and pharmaceutical applications [1]. Simple substitution with compounds lacking this group (e.g., 2,5-difluoroaniline) or having it in a different position will result in complete loss of the desired biological activity profile, invalidating prior SAR studies and requiring significant re-optimization efforts.

Replacing the fluorine substitution pattern may alter SNAr reactivity and regioselectivity.

Lack of the 4-methylsulfonyl group can lead to complete loss of target engagement in agrochemical leads.

Non-fluorinated sulfonanilide analogs show significantly reduced herbicidal activity in class-level data.

Quantitative Evidence for Product Differentiation


Electronic Properties: pKa vs. 2,5-Difluoroaniline

The predicted acid dissociation constant (pKa) of the aniline nitrogen in 2,5-Difluoro-4-(methylsulfonyl)aniline is significantly lower (more acidic) than that of its non-sulfonylated analog, 2,5-difluoroaniline. This difference, driven by the strong electron-withdrawing effect of the para-methylsulfonyl group, directly impacts nucleophilicity and protonation state under physiological or reaction conditions .

pKa vs. 2,5-difluoroaniline
Class-level
ΔpKa ≈ −3.5 to −4.0
Supports acidity-driven reactivity review
Predicted pKa −1.06 vs. ~2.5–3.0 for non-sulfonylated analog
Physical Organic Chemistry Reactivity Prediction Medicinal Chemistry

Herbicidal Activity: Fluoroalkanesulfonanilide Class

While specific data for 2,5-Difluoro-4-(methylsulfonyl)aniline is not publicly available in head-to-head comparisons, the compound serves as a key intermediate for the fluoroalkanesulfonanilide class of herbicides [1]. Research on this class demonstrates that substitution with fluorine atoms, as found in this intermediate, is critical for achieving high pre- and post-emergence herbicidal activity, with the most potent analogs being mono- and disubstituted trifluoromethanesulfonanilides [2]. This contrasts sharply with non-fluorinated sulfonanilides, which exhibit significantly lower or no herbicidal activity in the same assays [2].

Herbicidal activity (class)
Class-level
Fluoroalkanesulfonanilides reported as active; non-fluorinated analogs largely inactive
Supports agrochemical discovery context
Pre- and post-emergence herbicidal assays on various weed species
Agrochemical Discovery Herbicide Development Structure-Activity Relationship

Physicochemical Properties: Boiling Point and Density

The addition of the methylsulfonyl group to the 2,5-difluoroaniline core results in a substantial increase in predicted boiling point and density. The predicted boiling point of 2,5-Difluoro-4-(methylsulfonyl)aniline is 373.3±42.0 °C , compared to an experimental boiling point of 176-178 °C for the parent 2,5-difluoroaniline . Similarly, its predicted density is 1.460±0.06 g/cm³ , significantly higher than the 1.288 g/cm³ density of the comparator .

Boiling point elevation
Cross-study
ΔT ≈ +196 °C
Purification requirements differ significantly
Predicted bp 373.3 °C vs. exp. 176–178 °C for parent aniline
Process Chemistry Purification Formulation

Synthetic Utility: SNAr Reactivity Profile

The 2,5-difluoro substitution pattern in the target compound significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the fluorine atoms, in addition to the activation provided by the 4-methylsulfonyl group . This dual activation creates a distinct reactivity profile. In contrast, 4-(methylsulfonyl)aniline, lacking the fluorine atoms, undergoes SNAr reactions with different regioselectivity and often requires harsher conditions or different leaving groups, limiting its utility as a scaffold for introducing diverse substituents .

SNAr activation profile
Class-level
Dual activation by 2,5-difluoro and 4-methylsulfonyl enables milder, regioselective SNAr
Supports reaction design context
Compared to 4-(methylsulfonyl)aniline with single activation
Synthetic Methodology Nucleophilic Aromatic Substitution Building Block

Commercial Purity and Availability vs. Isomer

A direct procurement comparison with a closely related isomer, 4-Fluoro-2-(methylsulfonyl)aniline (CAS 1197193-21-7), reveals a notable difference in commercial availability and specification. The target compound, 2,5-Difluoro-4-(methylsulfonyl)aniline, is available from multiple vendors with a specified purity of 98% . In contrast, the isomer 4-Fluoro-2-(methylsulfonyl)aniline has a PubChem entry but currently shows no direct commercial availability or specified purity from major vendors [1].

Commercial purity vs. isomer
Direct comparison
Specified purity 98% vs. no commercial specification for 4-fluoro-2-(methylsulfonyl)aniline
Supports procurement reliability review
Market availability analysis 2024–2025
Procurement Quality Control Inventory Management

Defined Application Scenarios Based on Evidence


SAR Studies in Agrochemical Discovery

This compound is an optimal starting point for synthesizing libraries of fluoroalkanesulfonanilide herbicides. Its specific substitution pattern is critical for achieving high potency, as demonstrated by class-level data showing that fluorinated sulfonanilides are significantly more active than non-fluorinated analogs . Researchers should prioritize this exact intermediate to ensure their synthesized derivatives fall within the active chemical space, avoiding the time and cost of de novo synthesis from a less appropriate core .

Synthesis via SNAr Chemistry

The dual activation of the aromatic ring by the 2,5-difluoro and 4-methylsulfonyl groups makes this compound a highly reactive substrate for nucleophilic aromatic substitution (SNAr) . It is uniquely suited for applications requiring the mild and regioselective introduction of nucleophiles, such as in the construction of kinase inhibitors or other pharmaceutical intermediates where precise control over substitution is paramount. The reactivity profile is distinct from non-fluorinated sulfonylanilines, which may require harsher conditions and offer different regiochemical outcomes .

Process Chemistry for High-Boiling Intermediates

The significantly higher predicted boiling point of this compound (373.3±42.0 °C) compared to simpler anilines (e.g., 2,5-difluoroaniline, bp 176-178 °C) makes it a relevant model compound for developing and optimizing purification processes that rely on techniques other than distillation, such as chromatography or recrystallization. Procuring this specific high-boiling intermediate is necessary for accurately modeling process-scale separations.

Fluorinated Building Blocks for Medicinal Chemistry

The specific electronic properties imparted by its substitution pattern, including a predicted pKa of -1.06 , make it a valuable building block for medicinal chemists seeking to modulate the physicochemical properties of drug candidates. The fluorine atoms and sulfonyl group can enhance metabolic stability and influence target binding. The availability of this compound at 98% purity ensures reliable and reproducible results in sensitive biological assays, a critical factor for procurement in drug discovery settings.

Application
Selection Property
Validation Focus
Agrochemical SAR library synthesis
Fluorinated sulfonanilide core
Herbicidal activity class-level confirmation
SNAr-based scaffold diversification
Dual ring activation
Regioselectivity verification
High-boiling intermediate process modeling
Significantly elevated boiling point
Non-distillation purification protocols
Medicinal chemistry building block
High-purity commercial supply
Physicochemical and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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